9-butyl-1-methyl-8-propyl-3,9-dihydro-1H-purine-2,6-dione
Description
9-Butyl-1-methyl-8-propyl-3,9-dihydro-1H-purine-2,6-dione is a synthetic purine derivative characterized by alkyl substitutions at the 1-, 8-, and 9-positions of the purine-2,6-dione core. Its alkyl substituents (butyl, methyl, and propyl) influence its physicochemical and biological properties, distinguishing it from simpler xanthine analogs like caffeine or theophylline.
Properties
IUPAC Name |
9-butyl-1-methyl-8-propyl-3H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-4-6-8-17-9(7-5-2)14-10-11(17)15-13(19)16(3)12(10)18/h4-8H2,1-3H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVOEHCVLYZUOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NC2=C1NC(=O)N(C2=O)C)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367586 | |
| Record name | STK573729 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61080-40-8 | |
| Record name | STK573729 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-butyl-1-methyl-8-propyl-3,9-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with butyl and propyl groups under controlled conditions. The reaction may involve the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the purine ring, followed by the addition of butyl and propyl halides to introduce the respective alkyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent extraction, crystallization, and chromatography techniques are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
9-butyl-1-methyl-8-propyl-3,9-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced purine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the purine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated purine derivatives, while reduction can produce alkylated purine derivatives with altered electronic properties.
Scientific Research Applications
9-butyl-1-methyl-8-propyl-3,9-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in modulating biological pathways and as a probe for studying purine metabolism.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 9-butyl-1-methyl-8-propyl-3,9-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it could inhibit an enzyme involved in nucleotide synthesis, thereby affecting cell proliferation.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The purine-2,6-dione scaffold is highly versatile, with modifications at key positions (1-, 3-, 8-, and 9-) altering receptor binding, solubility, and metabolic stability. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparison of Purine-2,6-Dione Derivatives
Physicochemical Properties
- Thermal Stability : Compounds with aromatic substituents (e.g., 149741-43-5) exhibit higher boiling points (~706°C) due to increased molecular weight and π-π stacking . In contrast, alkylated derivatives may have lower melting points.
- Solubility : The methyl and propyl groups reduce aqueous solubility relative to hydroxylated analogs, necessitating formulation optimization for bioavailability.
Biological Activity
9-butyl-1-methyl-8-propyl-3,9-dihydro-1H-purine-2,6-dione, a member of the purine family, has garnered attention for its potential biological activities. This compound is structurally related to nucleotides, which are essential for various biochemical processes in living organisms. The following sections detail its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of 9-butyl-1-methyl-8-propyl-3,9-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. A common method includes the alkylation of a purine derivative using butyl and propyl groups under controlled conditions. Strong bases such as sodium hydride or potassium tert-butoxide are often used to facilitate the reaction .
Antiviral Properties
Research indicates that compounds similar to 9-butyl-1-methyl-8-propyl-3,9-dihydro-1H-purine-2,6-dione exhibit antiviral properties. For instance, studies have shown that certain purine derivatives can inhibit the replication of viruses such as hepatitis C and influenza .
Table 1: Antiviral Activity of Purine Derivatives
| Compound Name | Virus Targeted | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Hepatitis C | 32.2 | |
| Compound B | Influenza | 31.9 | |
| 9-butyl... | TBD | TBD | TBD |
Anticancer Activity
The compound is also being investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit cell proliferation by targeting specific enzymes involved in nucleotide synthesis . This inhibition could lead to reduced tumor growth in various cancer models.
Case Study: Inhibition of Cancer Cell Lines
In vitro studies have demonstrated that 9-butyl-1-methyl-8-propyl-3,9-dihydro-1H-purine-2,6-dione reduces the viability of cancer cell lines by inducing apoptosis. The mechanism appears to involve the modulation of signaling pathways related to cell cycle regulation and apoptosis .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may act as an inhibitor of enzymes involved in nucleotide metabolism or as a modulator of signaling pathways that regulate cell growth and apoptosis.
Potential Targets
- Enzymes : Inhibition of enzymes such as IMP dehydrogenase could lead to decreased levels of guanine nucleotides, affecting DNA synthesis.
- Receptors : Interaction with cell surface receptors involved in growth factor signaling may alter cellular responses to external stimuli.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 9-butyl-1-methyl-8-propyl-3,9-dihydro-1H-purine-2,6-dione, and how can reaction conditions be optimized for scale-up?
- Methodology : Begin with nucleophilic substitution or condensation reactions targeting the purine core. Optimize solvent polarity (e.g., DMF for high solubility) and temperature (70–100°C) to enhance yield. Use catalysts like DBU for deprotonation in alkylation steps. Monitor intermediates via TLC and characterize final products using NMR and mass spectrometry. Scale-up requires adjusting stoichiometry and solvent volume while maintaining inert atmospheres to prevent oxidation .
Q. What analytical techniques are most suitable for confirming the structural integrity and purity of this compound?
- Methodology : Employ high-resolution NMR (¹H/¹³C) to verify substituent positions and stereochemistry. Use HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%). Complement with FT-IR to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) and elemental analysis for empirical formula validation. Mass spectrometry (ESI-TOF) confirms molecular weight .
Q. What standard bioassays are used to evaluate its phosphodiesterase (PDE) inhibitory activity?
- Methodology : Conduct in vitro PDE inhibition assays using recombinant enzymes (e.g., PDE4 or PDE5). Measure cAMP/cGMP levels via ELISA after incubating the compound with enzyme-substrate mixtures. Use IBMX as a positive control. Validate dose-response curves (IC₅₀ values) and compare with known inhibitors like theophylline .
Q. How can researchers assess the compound’s solubility and stability in aqueous buffers for pharmacological studies?
- Methodology : Perform shake-flask solubility tests in PBS (pH 7.4) at 25°C, using UV-Vis spectroscopy for quantification. For stability, incubate the compound in simulated physiological conditions (37°C, 5% CO₂) and analyze degradation products via LC-MS over 24–72 hours. Adjust buffer composition (e.g., add cyclodextrins) to enhance solubility if needed .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound when scaling from milligram to gram quantities?
- Methodology : Transition from batch to flow chemistry for better heat and mass transfer. Use microwave-assisted synthesis to reduce reaction times. Optimize purification via flash chromatography (gradient elution) or recrystallization (ethanol/water mixtures). Track byproduct formation with LC-MS and adjust protecting groups (e.g., tert-butyl esters) to minimize side reactions .
Q. What strategies are employed to resolve contradictions between in vitro bioactivity data and computational predictions (e.g., molecular docking)?
- Methodology : Re-evaluate docking parameters (force fields, solvation models) using software like AutoDock Vina. Perform MD simulations to assess binding pose stability. Validate with mutagenesis studies on PDE active sites. Cross-check in vitro assay conditions (e.g., ATP concentration, ionic strength) to ensure alignment with computational assumptions .
Q. What experimental approaches are used to establish structure-activity relationships (SAR) for modifying substituents on the purine core?
- Methodology : Synthesize analogs with systematic variations (e.g., alkyl chain lengths, aromatic substitutions). Test PDE inhibition, solubility, and metabolic stability. Use QSAR models to correlate substituent properties (logP, polar surface area) with bioactivity. Prioritize modifications at the 8-propyl and 9-butyl positions, as these regions influence enzyme selectivity .
Q. How should researchers design in vivo studies to evaluate the compound’s pharmacokinetics and toxicity profile?
- Methodology : Administer the compound orally/intravenously in rodent models. Collect plasma samples at timed intervals for LC-MS/MS analysis (Cₘₐₓ, t₁/₂). Assess tissue distribution and metabolite formation. Conduct acute toxicity studies (OECD 423 guidelines) with histopathological evaluations. Compare results with in silico ADMET predictions (e.g., using SwissADME) .
Q. What computational tools are recommended for predicting off-target interactions of this purine derivative?
- Methodology : Use reverse docking platforms (e.g., DRAR-CPI) to screen against human protein databases. Validate hits with SPR binding assays. Combine with transcriptomic profiling (RNA-seq) in relevant cell lines to identify unintended pathway modulation. Prioritize kinases and GPCRs as common off-targets due to purine’s structural similarity to ATP .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
